Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Overview
Description
Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . This compound is a derivative of tetrahydropyridine, a heterocyclic organic compound that has garnered significant interest due to its diverse biological activities and applications in various fields .
Mechanism of Action
Target of Action
Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, a tetrahydropyridine derivative, primarily targets dopaminergic neurons in the brain . These neurons play a crucial role in controlling movement and coordination.
Mode of Action
The compound is lipophilic, allowing it to cross the blood-brain barrier . Once inside the brain, it is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes .
Result of Action
The action of this compound results in the death of dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra . This can lead to symptoms associated with Parkinson’s disease .
Action Environment
The action of this compound is influenced by the environment within the brain. Its lipophilicity allows it to cross the blood-brain barrier, and its metabolism by MAO-B in glial cells is a key step in its mode of action
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is suggested that this compound may interact with various enzymes or cofactors
Transport and Distribution
It is suggested that this compound may interact with various transporters or binding proteins
Preparation Methods
The synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves the reaction of benzylamine with methyl acrylate under specific conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate can be compared with other similar compounds, such as:
- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
- Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- 1-Benzyl-4-(4-methylphenyl)tetrahydropyridine
These compounds share structural similarities but differ in their substituents and specific biological activities . The uniqueness of this compound lies in its specific interactions with the dopaminergic system and its potential therapeutic applications .
Properties
IUPAC Name |
methyl 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-7H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWZFDZCHPQVMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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